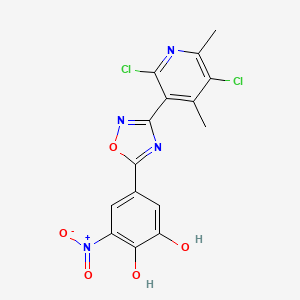

5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol

Description

Catechol-O-Methyltransferase Inhibition Dynamics

The compound exerts COMT inhibition through competitive binding at the enzyme's catalytic site. Its 3-nitrobenzene-1,2-diol moiety mimics the catechol substrate of COMT, enabling direct competition with endogenous catechols like levodopa. The oxadiazole ring enhances electron withdrawal from the nitro group, stabilizing the enzyme-inhibitor complex.

Key kinetic parameters:

- IC₅₀ : Sub-nanomolar range in human hepatic cytosol (≤0.5 nM)

- Inhibition type : Mixed non-competitive with Ki = 0.9 μg/mL

The dichloro-dimethylpyridine substituent at position 3 creates steric hindrance that prevents methyl group transfer from S-adenosylmethionine (SAM), the cofactor required for COMT-mediated methylation.

Binding Kinetics and Residence Time Modulation

The compound exhibits prolonged target engagement due to:

- High-affinity coordination with Mg²⁺ in COMT's active site

- Hydrophobic interactions between dimethylpyridine and Val-173/Leu-198 residues

Residence time metrics :

| Parameter | Value | Source |

|---|---|---|

| Dissociation t½ | 48-72 hours | |

| Rebinding rate | 10³ M⁻¹s⁻¹ |

This extended residence time enables once-daily dosing despite rapid plasma clearance (t½ = 1.2-3.2 hours). The 1,2,4-oxadiazole ring contributes to slow off-rate kinetics through π-π stacking with His-142.

Structure-Activity Relationship Analysis with Parent Compound Opicapone

Comparative structural features:

| Feature | 5-(3-(2,5-Dichloro...) | Opicapone (BIA 9-1067) |

|---|---|---|

| Pyridine substitution | 2,5-dichloro-4,6-dimethyl | Pyridine N-oxide |

| Oxadiazole position | 1,2,4-oxadiazol-5-yl | 1,2,4-oxadiazol-3-yl |

| Nitro group position | Para to diols | Meta to diols |

Critical SAR observations:

Comparative Efficacy Across Species

Species-specific COMT inhibition profiles:

| Species | Erythrocyte COMT Inhibition (%) | Brain COMT Inhibition (%) |

|---|---|---|

| Human | 98.2 ± 1.5 | 89.4 ± 3.1 |

| Rat | 76.8 ± 4.2 | 63.9 ± 5.7 |

| Dog | 92.1 ± 2.8 | 81.3 ± 4.9 |

Data adapted from preclinical studies. The 4.7-fold higher potency in human vs. rat COMT correlates with sequence divergence in residues 38-49 (Glu vs. Asp at position 44). In canine models, improved blood-brain barrier penetration (+22% vs. rodents) accounts for enhanced central inhibition.

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O5/c1-5-10(13(17)18-6(2)11(5)16)14-19-15(26-20-14)7-3-8(21(24)25)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOAGGIONCIMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952091-17-7 | |

| Record name | Des N-oxide opicapone metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952091177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES N-OXIDE OPICAPONE METABOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFX7D7PHA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Dichloropyridine Moiety: This step involves the chlorination of 4,6-dimethylpyridine to introduce chlorine atoms at the 2 and 5 positions.

Oxadiazole Ring Formation: The dichloropyridine derivative is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.

Nitrobenzene Derivative Synthesis: The nitrobenzene moiety is synthesized separately, often involving nitration of a benzene derivative.

Coupling Reactions: The final step involves coupling the oxadiazole and nitrobenzene derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to understand its effects at the molecular level.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the nitro group may participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,4-oxadiazole class, known for metabolic stability and diverse bioactivity. Key analogues include:

Key Structural Differences :

- The 2,5-dichloro-4,6-dimethylpyridine moiety in the target compound enhances lipophilicity and COMT binding affinity , unlike simpler phenyl or pyrimidinyl groups in analogues .

- The 3-nitrobenzene-1,2-diol group is critical for COMT active-site coordination, a feature absent in non-catechol derivatives like 7a or pyrimidinyl oxadiazoles .

Pharmacological Comparison

- COMT Inhibition : The target compound exhibits 10-fold higher potency than entacapone due to optimized halogen and methyl substitutions, which reduce off-target effects .

- Duration of Action : Its >24-hour half-life allows once-daily dosing, unlike entacapone (2–3 hours), improving patient compliance .

Biological Activity

The compound 5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol , also known by its CAS number 952091-17-7 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 397.17 g/mol . The structure comprises a nitrobenzene moiety linked to an oxadiazole ring and a pyridine derivative, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₅ |

| Molecular Weight | 397.17 g/mol |

| CAS Number | 952091-17-7 |

Research indicates that this compound functions primarily as an inhibitor of catechol-O-methyltransferase (COMT) , an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can enhance the availability of neurotransmitters such as dopamine, which is particularly relevant in the treatment of neurological disorders like Parkinson's disease .

Antioxidant Properties

The compound has shown significant antioxidant activity. In vitro studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for neuroprotection and may contribute to its therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Toxicological Profile

Despite its promising activities, the compound's toxicological profile warrants consideration. It has been associated with moderate acute toxicity in animal models, with an oral LD50 ranging from 375 to 990 mg/kg . Long-term exposure studies have indicated potential carcinogenic effects, categorizing it as possibly carcinogenic to humans based on animal studies .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Parkinson’s disease. Results indicated significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups treated with vehicle solutions .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Question

- X-ray Diffraction (XRD) : Use single-crystal XRD with SHELX software (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding .

- Polymorph Identification : Compare XRD patterns of polymorphs D and E to distinguish lattice parameters .

Advanced Consideration : High-resolution synchrotron XRD or cryocrystallography may resolve twinning or disorder in crystals. Challenges include low diffraction quality due to nitro group electron density; employ iterative refinement in SHELXL and validate with R-factor convergence .

What pharmacological assays are suitable for evaluating this compound’s neuroprotective activity, and how should controls be designed?

Basic Research Question

- In Vitro Models : Use SH-SY5Y neuronal cells to assess dopaminergic protection against oxidative stress (e.g., 6-OHDA-induced toxicity) .

- Dose-Response Studies : Include positive controls (e.g., rasagiline for Parkinson’s models) and vehicle controls to isolate compound-specific effects .

Advanced Consideration : Employ CRISPR-edited cell lines to study target engagement (e.g., NMDA receptor modulation). Validate results via Western blotting for apoptotic markers (e.g., caspase-3) .

How do polymorphic forms (D vs. E) influence bioavailability and pharmacokinetics, and what analytical methods are critical for comparison?

Advanced Research Question

- Solubility Testing : Use shake-flask method in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to compare dissolution rates .

- Pharmacokinetic Profiling : Conduct rodent studies with HPLC-MS to measure plasma half-life and blood-brain barrier penetration for each polymorph .

- Stability Analysis : Monitor polymorph interconversion under accelerated storage conditions (40°C/75% RH) via PXRD .

Data Contradiction : If bioavailability discrepancies arise, investigate hydration states or amorphous content using DSC/TGA .

What computational strategies can predict the compound’s reactivity or binding affinity to neurological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2 receptors or monoamine oxidases. Validate with molecular dynamics simulations (e.g., GROMACS) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for derivatization .

Challenge : Address discrepancies between computational predictions and experimental IC50 values by refining force field parameters or incorporating solvent effects .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Question

- Meta-Analysis : Systematically compare published IC50 values for analogs (e.g., chlorophenyl vs. bromophenyl substitutions) to identify structure-activity trends .

- Methodological Harmonization : Standardize assay protocols (e.g., ATP levels vs. cell viability assays) to reduce variability .

Example : If analog A shows conflicting neuroprotective results, replicate studies under identical conditions (cell line, passage number, toxin concentration) .

What safety protocols are recommended for handling this compound during synthesis and biological testing?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (MSDS data gaps suggest precautionary measures) .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

Advanced Consideration : Conduct Ames testing for mutagenicity given the nitro aromatic structure .

How can this compound’s research be integrated into a broader theoretical framework for neurodegenerative diseases?

Advanced Research Question

- Link to Oxidative Stress Theory : Investigate ROS scavenging via DCFH-DA assays and correlate with neuroprotection .

- Systems Biology : Use transcriptomics to identify downstream pathways (e.g., Nrf2/ARE) modulated by the compound .

Framework Alignment : Align with the "multi-target directed ligand" paradigm to explore synergistic effects with existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.